(2S)-2-(piperazin-1-yl)propanoic acid dihydrate is a chiral compound characterized by a piperazine ring attached to a propanoic acid moiety. This compound is notable for its potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting neurological and psychiatric disorders. The compound is also recognized for its role as a building block in organic synthesis.
The chemical is cataloged under the identifier 1823183-72-7 and is available for research and commercial purposes through various chemical suppliers, such as Benchchem. Its structural and property data can be accessed through databases like PubChem, where it is described as having significant relevance in both academic and industrial settings.
(2S)-2-(piperazin-1-yl)propanoic acid dihydrate belongs to the class of piperazine derivatives, which are widely studied for their biological activity. Its classification as an amino acid derivative further highlights its relevance in biochemical applications.
The synthesis of (2S)-2-(piperazin-1-yl)propanoic acid dihydrate can be achieved through several methods. One prominent approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU results in the formation of protected piperazines.
Industrial production typically employs optimized reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often utilized to enhance efficiency. The synthesis process may include steps such as:
The molecular structure of (2S)-2-(piperazin-1-yl)propanoic acid dihydrate can be represented by its InChI string:
This indicates a complex arrangement involving a piperazine ring connected to a propanoic acid group.
Key structural data includes:
(2S)-2-(piperazin-1-yl)propanoic acid dihydrate can undergo various chemical reactions:
Common reagents and conditions include:
Reaction Type | Reagents | Conditions |
---|---|---|
Oxidation | Potassium permanganate | Acidic or neutral conditions |
Reduction | Lithium aluminum hydride | Anhydrous ether |
Substitution | Alkyl halides | Base (e.g., sodium hydride) |
Major products formed from these reactions include carboxylic acids or ketones from oxidation and alcohols or amines from reduction.
The mechanism of action for (2S)-2-(piperazin-1-yl)propanoic acid dihydrate involves its interaction with specific molecular targets such as enzymes or receptors. The structural similarity of the piperazine ring to natural ligands allows it to bind effectively to these targets, modulating their activity. This binding can lead to various biological effects depending on the specific pathways involved.
The physical properties of (2S)-2-(piperazin-1-yl)propanoic acid dihydrate include:
Chemical properties include:
Relevant data indicates that this compound's solubility and stability make it suitable for various applications in organic synthesis and medicinal chemistry .
(2S)-2-(piperazin-1-yl)propanoic acid dihydrate has diverse applications across several scientific domains:
This compound's multifaceted nature underscores its significance in both research and industrial applications, positioning it as a valuable asset in ongoing scientific investigations.
(2S)-2-(Piperazin-1-yl)propanoic acid serves as a chiral synthon for designing dual-target ligands, leveraging its piperazine moiety as a versatile scaffold for pharmacophore integration. Molecular hybridization combines this subunit with bioactive fragments to engage multiple biological targets simultaneously. A prominent application involves dopamine receptor ligands, where the N-(2,3-dichlorophenyl)piperazine fragment (primary pharmacophore) is tethered via alkyl spacers to secondary pharmacophores like 1,4-benzodioxane-2-carboxamide. This strategy yields compounds exhibiting both D3 receptor partial agonism (Ki = 2.16 nM) and 5-HT1A receptor agonism (Ki = 23.8 nM), demonstrating enhanced therapeutic potential for neurological disorders [9]. The carboxylic acid group in the title compound facilitates amide coupling—a key step in constructing such hybrids via CDI-mediated reactions in THF, achieving high yields without racemization [3] [9].
Table 1: Hybridization Approaches Using (2S)-2-(Piperazin-1-yl)propanoic Acid
Hybrid Structure | Primary Pharmacophore | Secondary Pharmacophore | Biological Profile (Ki) |
---|---|---|---|
D3R/5-HT1A ligand [9] | N-(2,3-Dichlorophenyl)piperazine | 1,4-Benzodioxane-2-carboxamide | D3R: 2.16 nM; 5-HT1AR: 23.8 nM |
Anticancer agents [1] [3] | Trifluoromethyl pyrimidine | Cyclopentylpyrrolopyrimidine | CDK4/6 inhibition (IC50 < 50 nM) |
Macrocyclic metal binders [7] | Pyridine-diyl piperazine | Carboxylate pendants | log β (Cu²⁺): 16.8 (30-anePy₂N₁₀Pip₂) |
The (2S)-stereocenter is critical for enantioselective recognition in biological systems. Asymmetric synthesis employs chiral auxiliaries or enantiopure starting materials to install this configuration. One route utilizes L-alanine derivatives as templates, where the α-carboxyl group is protected (e.g., as a t-butyl ester) while the piperazine nitrogen is alkylated. Optical purity is maintained via low-temperature reactions (< -20°C) and non-racemizing coupling agents (e.g., HATU/DIPEA). In FDA-approved kinase inhibitors like Ribociclib, the (2S)-configured piperazine subunit ensures optimal target engagement with CDK4/6 proteins, where stereospecific hydrogen bonding governs binding affinity [3] [6]. Racemization risks during synthesis are mitigated by avoiding strong bases and high temperatures, preserving enantiomeric excess (>99% ee) [3].
Incorporating the title compound into azamacrocycles like 30-anePy₂N₁₀Pip₂ (30-membered) or 17-anePyN₅Pip (17-membered) enhances metal-chelation capabilities. The piperazine nitrogens contribute two coordination sites, while the carboxylate enables anion-dependent metal binding. For Cu²⁺, these ligands form distorted octahedral complexes with log β values reaching 16.8, driven by the rigid piperazine geometry favoring optimal N⋯N distances for metal encapsulation [7] [8]. X-ray crystallography confirms that the piperazine adopts a boat conformation upon metalation, aligning its lone pairs for simultaneous coordination. This structural adaptability supports applications in MRI contrast agents, where Mn²⁺ complexes benefit from the high kinetic inertness imparted by piperazine rigidity [7].
Table 2: Metal Coordination Properties of Piperazine Macrocycles
Macrocycle | Metal Ion | log β | Coordination Geometry | Notable Features |
---|---|---|---|---|
30-anePy₂N₁₀Pip₂ [7] | Cu²⁺ | 16.8 | Distorted octahedral | Piperazine in boat conformation |
17-anePyN₅Pip [7] | Zn²⁺ | 14.2 | Trigonal bipyramidal | Pyridine participation |
Acyclic derivative [5] | Cu²⁺ | 9.1 | Square planar | Low stability due to flexibility |
Piperazine ring rigidification faces inherent steric constraints. The chair-to-boat transition required for bidentate metal coordination (bond angle ~90°) competes with the energetically favored chair conformation (ΔG up to 25 kJ/mol). In 17-membered macrocycles (e.g., 17-anePyN₅Pip), steric strain forces the piperazine into a boat form upon Ni²⁺ binding, shortening N-Metal-N distances to 2.8–3.0 Å [7] [8]. Conversely, larger macrocycles (e.g., 30-anePy₂N₁₀Pip₂) retain the chair conformation, limiting metal interactions to a single nitrogen and reducing binding affinity. Computational modeling reveals that C-substituents at the piperazine’s 3-position exacerbate torsional strain, increasing ring puckering energy by 15–20%. Strategies to overcome this include incorporating sp²-hybridized linkers (e.g., pyridine) to reduce conformational flexibility [7] [8].
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4